N-ethyl-4-fluoro-N-(2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ETHYL-4-FLUORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry due to their antibacterial properties . This compound is characterized by the presence of an ethyl group, a fluorine atom, and a methylphenyl group attached to a benzene sulfonamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-4-FLUORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-fluoro-2-methylphenol with ethylamine and benzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-4-FLUORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-ETHYL-4-FLUORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ETHYL-4-FLUORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In the case of its antibacterial activity, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
- N-ETHYL-4-FLUORO-N-(2-METHYLPHENYL)METHYL BENZENE-1-SULFONAMIDE
- N-ETHYL-4-FLUORO-N-(2-METHYLPHENYL)METHYL BENZENE-1-SULFONAMIDE
Uniqueness
N-ETHYL-4-FLUORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C15H16FNO2S |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-ethyl-4-fluoro-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-3-17(15-7-5-4-6-12(15)2)20(18,19)14-10-8-13(16)9-11-14/h4-11H,3H2,1-2H3 |
InChI Key |
HCWUVDLDZFVCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.